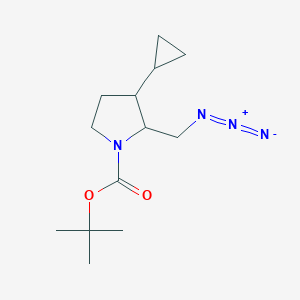

Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate can be synthesized using a variety of methods, including nucleophilic substitution and reductive amination reactions. The compound can be characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis

The compound has a melting point of 90-92°C and a boiling point of 332°C. It is soluble in polar solvents such as methanol and ethanol, but insoluble in nonpolar solvents such as hexane and benzene. The compound is stable in the presence of moisture and air, but decomposes when exposed to heat.Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

This compound can be used in the synthesis of various heterocycles . Organic azides such as this are often used in reactions to prepare basic five-, six-, or organometallic heterocyclic-membered systems and their fused analogs .

Click Chemistry

The azide group in the compound can participate in click chemistry reactions with alkynes or strained alkenes to form 1,2,3-triazoles. This reaction is highly efficient and widely used in bioconjugation and the synthesis of diverse molecules.

Deprotection Reactions

The tert-butyl group (Boc) in the compound can be selectively removed under acidic conditions. This reveals the free amine group, which can further react with other functional groups.

Drug Synthesis

The compound’s versatility enables studies in drug synthesis. Its structure suggests potential involvement in various chemical reactions, making it indispensable in the field of medicinal chemistry.

Organic Chemistry Research

The compound is used in organic chemistry research, particularly in the study of reactions involving the azido group . It can be used to study the functionality of the azido group in chemical reactions .

Polymer Science

In polymer science, the compound can be used to study the properties of polymers that incorporate the azido group. The azide group can participate in reactions that lead to the formation of polymers with unique properties.

Study of Chemical Reactions

The compound can be used to study various chemical reactions. For example, it can be used to study the utility of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .

Biochemical Studies

The compound can also be used in biochemical studies . For example, it can be used to study the interactions of the C 2 B domain with membrane-anchored SNARE complexes .

Safety and Hazards

The safety data sheet for a similar compound, tert-butanol, indicates that it is highly flammable and causes serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation and drowsiness or dizziness . These hazards may also apply to Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate, but specific safety data for this compound was not found in the search results.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and proteins .

Mode of Action

It’s known that the tert-butyl group in chemical compounds can undergo various transformations, including deprotection under acidic conditions . This could potentially lead to changes in the target molecules.

Biochemical Pathways

The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Result of Action

The tert-butyl group is known for its unique reactivity pattern, which could potentially lead to various transformations in the target molecules .

Action Environment

The stability and reactivity of the tert-butyl group in chemical compounds can be influenced by various factors, including temperature, ph, and the presence of other reactive species .

Propiedades

IUPAC Name |

tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-6-10(9-4-5-9)11(17)8-15-16-14/h9-11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBXQVRMJXMGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CN=[N+]=[N-])C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2417768.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2417769.png)

![1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2417771.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)

![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)

![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)

![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)